Genistein Diglucuronide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

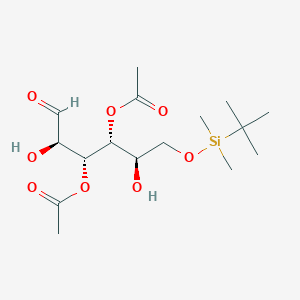

Genistein Diglucuronide is a derivative of Genistein, which is one of the numerous recognized isoflavones that may be found in a variety of soybeans and soy products . The chemical name for genistein is 4′, 5, 7-trihydroxyisoflavone . Genistein has been widely investigated for its anticancer properties . In the urine, genistein is mainly excreted in its conjugated forms, i.e., monoglucuronide (53–76%), diglucuronide (12–16%), and sulfoglucuronide (2–15%) .

Synthesis Analysis

Genistin, a glucoside of Genistein, is commonly produced by plant metabolism and is detected in a number of plant species, particularly in the Fabaceae family . When it is metabolized, it releases aglycone genistein .Chemical Reactions Analysis

Genistein undergoes three main sets of metabolic reactions: reduction, oxidation, and conjugation . The reactions of the phase II genistein metabolism are catalyzed by uridine-5′-diphosphate-glucuronosyl transferases (UGTs) and, to a lower extent, sulfotransferases (SULTs), resulting in the formation of many products, like monoglucuronides, diglucuronides, or sulfoglucuronides .Physical And Chemical Properties Analysis

Genistein is a polyphenolic compound belonging to the group of isoflavones . It is structurally 5,7-dihydroxy-3- (4-hydroxyphenyl)chromen-4-one or 4′,5,7-trihydroxyisoflavone . Genistein is quite simply metabolized after ingestion, but low absorption and biotransformation processes direct its bioavailability and further activity .Wirkmechanismus

Eigenschaften

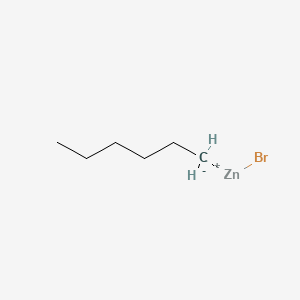

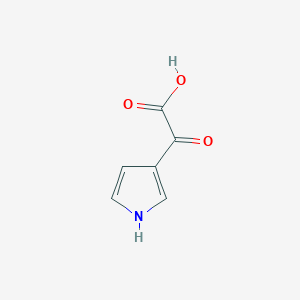

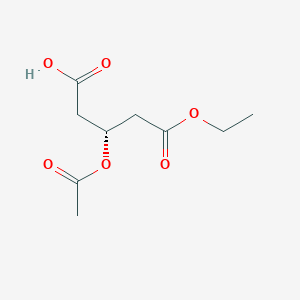

| { "Design of the Synthesis Pathway": "The synthesis pathway for Genistein Diglucuronide involves the glucuronidation of Genistein using glucuronic acid as a glucuronide donor.", "Starting Materials": [ "Genistein", "Glucuronic acid", "Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "N,N-Diisopropylethylamine (DIPEA)", "Dimethyl sulfoxide (DMSO)", "Methanol", "Acetone", "Ethyl acetate", "Water" ], "Reaction": [ "Genistein is dissolved in DMSO and reacted with DCC and DMAP to form the activated ester intermediate.", "Glucuronic acid is dissolved in DIPEA and reacted with the activated ester intermediate to form Genistein monoglucuronide.", "The reaction mixture is then treated with methanol to remove the DCC byproduct.", "The Genistein monoglucuronide is then reacted with glucuronic acid and DIPEA to form Genistein Diglucuronide.", "The reaction mixture is then purified using a combination of acetone and ethyl acetate to obtain the final product." ] } | |

CAS-Nummer |

428438-35-1 |

Produktname |

Genistein Diglucuronide |

Molekularformel |

C₂₇H₂₆O₁₇ |

Molekulargewicht |

622.49 |

Synonyme |

β-D-Glucopyranosiduronic Acid 4-[7-(β-D-Glucopyranuronosyloxy)-5-hydroxy-4-oxo-4H-1-benzopyran-3-yl]phenyl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1142078.png)

![(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1142088.png)